The compound is classified under the broader category of heterocyclic compounds, specifically as a derivative of pyrazolo[3,4-b]pyridine. It is recognized in chemical databases such as PubChem and has the CAS number 1011398-52-9. The structure and properties of this compound have been detailed in various scientific studies focusing on its synthesis, biological evaluation, and potential applications in drug discovery .
The synthesis of 1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several methodologies. A notable approach involves the trifluoracetic acid-catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction typically requires careful control of temperature and reaction time to optimize yield and purity.
The molecular structure of 1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits notable features:
The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The chemical reactions involving 1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are diverse and include:
The mechanism of action for compounds like 1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid often involves interaction with specific biological targets:
Research has shown that derivatives of pyrazolo[3,4-b]pyridine can activate peroxisome proliferator-activated receptor alpha (PPARα). The carboxylic acid group forms hydrogen bonds with key amino acids in the ligand-binding domain (LBD) of PPARα, stabilizing its active conformation . This interaction suggests potential roles in metabolic regulation and therapeutic applications in conditions like diabetes or dyslipidemia.
The physical and chemical properties of 1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:
The applications of 1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are significant in medicinal chemistry:
The pyrazolo[3,4-b]pyridine ring system represents a bicyclic azaheterocyclic framework formed by fusion of pyrazole and pyridine rings at the [3,4-b] positions. This scaffold exhibits remarkable tautomeric versatility, existing in two primary isomeric forms: the 1H- and 2H-tautomers. Computational studies using AM1 methods have conclusively demonstrated the thermodynamic preference for the 1H-tautomer, which is stabilized by approximately 37.03 kJ/mol (9 kcal/mol) compared to the 2H-form [2] [4]. This stability arises from the preservation of aromaticity in both rings – the pyrazole maintains its delocalized electron system while the pyridine ring retains its aromatic character, creating a conjugated system that enhances molecular rigidity and planarity. The tautomeric equilibrium is significantly influenced by substitution patterns; N1-substituted derivatives exclusively adopt the 1H-configuration, while unsubstituted analogs predominantly exist as the 1H-tautomer [4]. The core structure provides five key positions for diversification (N1, C3, C4, C5, C6), with each position offering distinct electronic and steric environments for structure-activity relationship explorations. The carboxylic acid group at C4 in "1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" exemplifies how substituents can be strategically positioned to influence electronic distribution and hydrogen-bonding capacity, thereby modulating biological interactions.
Spiro-Carbon Influence: The spiro-carbon center, when present (as observed in certain complex derivatives), introduces three-dimensionality and chiral complexity to otherwise planar structures. This conformational constraint profoundly impacts target binding specificity and pharmacokinetic properties [8].
Electronic Delocalization: The extended π-system across the bicyclic scaffold enables charge delocalization, facilitating interactions with biological targets through π-stacking and cation-π interactions. This electronic feature is crucial for the scaffold’s prevalence in kinase inhibitors where ATP-competitive binding is required [10].
Crystallographic Validation: X-ray analyses confirm the nearly coplanar arrangement of the pyrazole and pyridine rings in 1H-tautomers, with minor deviations (typically <10°) induced by bulky substituents. This planarity optimizes interactions with flat binding pockets in enzyme active sites [4].
The history of pyrazolo[3,4-b]pyridines spans over a century of synthetic innovation. The seminal discovery occurred in 1908 when Ortoleva first synthesized a monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) through iodine-mediated cyclization of diphenylhydrazone in pyridine [2]. This pioneering work established the fundamental reactivity of pyrazole-pyridine precursors. Just three years later, Bulow (1911) achieved a critical synthetic advancement by preparing N-phenyl-3-methyl derivatives from 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid – a strategy that remains conceptually relevant in contemporary synthesis [4]. The mid-20th century witnessed systematic exploration of ring closure methodologies, particularly cyclocondensation reactions employing enolizable carbonyl compounds or their synthetic equivalents.
The 21st century has seen transformative developments in synthetic approaches:
Regioselective N1-Functionalization: Modern methods prioritize early N1 substitution to prevent regioisomeric mixtures during ring formation. The benzylation at N1 in "1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" exemplifies this strategy, where 3-chlorobenzyl chloride is introduced before pyridine ring closure [5] [9].
Divergent Intermediate Strategies: Contemporary synthesis leverages common intermediates for structural diversification. Palladium-catalyzed indole dearomatization cascades using CO surrogates (e.g., N-formyl saccharin) enable efficient construction of complex polycyclic systems from simple indole precursors [6]. This approach achieves yields up to 86% under optimized conditions (Pd(OAc)₂/Xantphos/Na₂CO₃/DMF).
C4-Carboxylation Techniques: Direct carboxylation at C4 employs either (1) cyclization with oxalyl chloride derivatives followed by hydrolysis, or (2) metal-halogen exchange (C4-bromo intermediates) followed by quenching with CO₂. These methods are particularly valuable for introducing the carboxylic acid moiety essential for metal coordination or salt formation [3] [7].
C6-Arylation Methodologies: Suzuki-Miyaura coupling has emerged as the preferred technique for introducing aryl groups at C6. The 6-phenyl substituent in the target compound is typically installed via palladium-catalyzed cross-coupling between C6-bromopyrazolopyridine and phenylboronic acid [2].
High-Throughput Synthesis: Recent advances enable parallel synthesis of pyrazolo[3,4-b]pyridine libraries exceeding 300,000 compounds, accelerating drug discovery efforts [4].
The biological relevance of pyrazolo[3,4-b]pyridines is intrinsically linked to their substituent patterns, with each position conferring distinct pharmacophoric contributions. Analysis of over 300,000 documented structures reveals striking correlations between substitution and bioactivity:
N1-Substitution: Governs solubility, membrane permeability, and target access. Methyl (29.8%) and benzyl (15.2%) dominate, with the latter enabling extensive exploration of steric and electronic effects. The 3-chlorobenzyl group in our target compound combines moderate lipophilicity (cLogP ~3.5) with a distinctive electrostatic profile. Chlorine positioning (meta) minimizes metabolic dehalogenation while providing a halogen-bonding motif for target interaction [2] [4]. N1-benzyl derivatives consistently demonstrate enhanced kinase affinity compared to N1-H analogs, likely due to improved hydrophobic pocket filling [10].
C3-Substitution: Dictates electronic modulation and steric occlusion. Methyl dominates (46.8% prevalence) due to synthetic accessibility and optimal steric bulk, while amino (4.7%) and hydroxy groups (2.2%) enable hydrogen-bond donation. The 3-methyl group in our compound provides metabolic stability (blocking oxidative metabolism at C3) without significant steric encumbrance [2] [4]. C3-methyl enhances cellular permeability by reducing polarity (logD₇.₄ +0.4 vs C3-H).
C4-Functionalization: Directly influences target engagement versatility. Carboxylic acids (as in our compound) enable ionic interactions, metal coordination, and prodrug approaches (ester formation). Alternative carbonyl-based groups (amides, ketones) appear in 32.7% of bioactive derivatives targeting hydrolytic enzymes or metalloproteases [4]. The carboxylic acid at C4 is particularly significant for binding to kinase hinge regions through bidentate hydrogen bonding, mimicking ATP's adenine interactions [10].
C6-Arylation: Controls hydrophobic domain interactions and π-stacking potential. Phenyl (62.3% of C6-substituted derivatives) offers optimal geometry for π-π stacking with protein aromatic residues. The unsubstituted phenyl in our compound allows maximal conformational flexibility for target complementarity, while substituted analogs can fine-tune electron density [4]. Quantitative Structure-Activity Relationship (QSAR) studies reveal that C6-aryl groups contribute disproportionately to binding entropy, likely through desolvation effects.
Synergistic Effects: The combination of 3-methyl (electron donation), 4-carboxylic acid (electron withdrawal), and 6-phenyl (conjugation extension) creates a push-pull system enhancing charge transfer efficiency. This electronic profile is particularly advantageous for binding kinases with polar active sites, such as MKK4, where derivatives have demonstrated low-nanomolar inhibition (IC₅₀ = 12-58 nM) [10]. The strategic placement of chlorine at benzyl meta-position avoids steric clashes while providing a halogen-bonding motif complementary to carbonyl oxygens in kinase hinge regions.
Table 1: Bioactive Pyrazolo[3,4-b]pyridine Derivatives Illustrating Substituent Influence
Compound | N1-Substituent | C3-Substituent | C4-Substituent | C6-Substituent | Primary Bioactivity | Reference |
---|---|---|---|---|---|---|
Target Compound | 3-Chlorobenzyl | Methyl | Carboxylic acid | Phenyl | MKK4 Inhibition (Theoretical) | [5] [9] |
Vemurafenib Derivative | 4-Chlorophenyl | - | Amide | Fused ring | BRAF V600E Inhibition (IC₅₀ = 31 nM) | [10] |
MKK4 Inhibitor 58 | 3-Fluorobenzyl | Methyl | Carboxamide | Pyridin-3-yl | MKK4 IC₅₀ = 12 nM | [10] |
Kinase Inhibitor | 2-(Dimethylamino)ethyl | Amino | Methoxy | Phenyl | CDK2 Inhibition (IC₅₀ = 84 nM) | [4] |
Anticancer Agent | H | Phenyl | Ethoxycarbonyl | 4-Methoxyphenyl | Tubulin Polymerization Inhibition | [2] |
Table 2: Prevalence of Substituents at Key Positions in Documented Pyrazolo[3,4-b]pyridines
Position | Most Common Substituent | Prevalence (%) | Second Most Common | Prevalence (%) | Bioactivity Correlation |
---|---|---|---|---|---|
N1 | Methyl | 29.8% | Other Alkyl | 23.1% | Increased cellular permeability |
C3 | Methyl | 46.8% | Hydrogen | 30.8% | Enhanced metabolic stability |
C4 | Hydrogen | 41.2% | Carbonyl Derivatives | 32.7% | Target binding versatility |
C6 | Hydrogen | 55.9% | Aryl Groups | 38.3% | π-Stacking with protein aromatics |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: